molecular formula C10H10F3NO4S B14147797 N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 88730-36-3

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B14147797
CAS-Nummer: 88730-36-3
Molekulargewicht: 297.25 g/mol
InChI-Schlüssel: CTMUNFUTQSRCPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide: is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a phenyl ring, making it a valuable reagent in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields corresponding amides, while oxidation can produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of methanesulfonyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable intermediate in pharmaceutical research .

Eigenschaften

CAS-Nummer

88730-36-3

Molekularformel

C10H10F3NO4S

Molekulargewicht

297.25 g/mol

IUPAC-Name

[N-acetyl-3-(trifluoromethyl)anilino] methanesulfonate

InChI

InChI=1S/C10H10F3NO4S/c1-7(15)14(18-19(2,16)17)9-5-3-4-8(6-9)10(11,12)13/h3-6H,1-2H3

InChI-Schlüssel

CTMUNFUTQSRCPK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)OS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.